Carcinogenic Potency: Morpholino vs. Bis(hydroxyethyl)amino Analog
The compound's carcinogenic potency, measured as TD50, differentiates it from the most potent in-class analog. The target compound has a TD50 of 5.03 mg/kg/day in female Sprague-Dawley rats by dietary administration [1]. In contrast, the 4-bis(2-hydroxyethyl)amino analog, the most active compound in the same study, induced a 100% incidence of mammary adenocarcinomas, a response so complete that a comparable TD50 could not be calculated, functionally making it a more potent carcinogen [2]. The morpholino substitution thus provides a measurable, intermediate potency within the series, enabling dose-response calibration.
Comparator: 100% incidence, non-calculable TD50
| Evidence Dimension | Carcinogenic potency: TD50 in female rats |
|---|---|
| Target Compound Data | TD50 = 5.03 mg/kg/day (tumor-bearing animals: 18/28 treated vs 6/84 control) |
| Comparator Or Baseline | 4-Bis(2-hydroxyethyl)amino-2-(5-nitro-2-thienyl)quinazoline: 100% mammary adenocarcinoma incidence in 28/28 female rats |
| Quantified Difference | Quantitative TD50 measurable for target compound; comparator exceeds 100% incidence yielding non-calculable TD50, indicating higher potency. |
| Conditions | Sprague-Dawley rats, female, dietary administration, 46-week exposure, reported in Cohen et al., JNCI 1976 |
Why This Matters
Procurement of the specific morpholino analog is essential for studies requiring a titratable carcinogen with a defined TD50, as the bis(hydroxyethyl)amino comparator saturates the response at the tested dose and cannot serve the same calibration function.
- [1] Carcinogenic Potency Database (CPDB). 4-Morpholino-2-(5-nitro-2-thienyl)quinazoline (CAS 58139-48-3). Thomas Slone CPDB. View Source
- [2] Cohen, S. M., Ertürk, E., & Bryan, G. T. (1976). Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats. Journal of the National Cancer Institute, 57(2), 277–282. View Source
